2-Azidophenyl disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-[(2-azidophenyl)disulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6S2/c13-17-15-9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)16-18-14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZACQPXRJAXQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])SSC2=CC=CC=C2N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508467 | |
| Record name | 1,1'-Disulfanediylbis(2-azidobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-74-9 | |
| Record name | 1,1'-Disulfanediylbis(2-azidobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Azidophenyl Disulfide and Its Functional Analogues
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 2-azidophenyl disulfide and similar compounds rely on well-documented, multi-step chemical transformations. These routes often involve the use of reactive intermediates and standard organic chemistry techniques that have been foundational in the field for decades.
Preparative Strategies Involving Diazotization and Azide (B81097) Introduction
A primary and classical route to introduce an azide group onto an aromatic ring is through the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction with an azide salt. youtube.comwikipedia.org This strategy is directly applicable to the synthesis of this compound, typically starting from its corresponding diamine precursor, bis(2-aminophenyl) disulfide.
The synthesis begins with 2-aminothiophenol (B119425), which is unstable and readily oxidizes, particularly in the presence of air, to the more stable bis(2-aminophenyl) disulfide. nih.gov This disulfide is the key starting material for the diazotization process. The reaction of o-chloronitrobenzene with sodium disulfide can also be employed to produce di-(2-nitrophenyl)-disulfide, which is then reduced to bis(2-aminophenyl) disulfide. organic-chemistry.org
The core of the method involves the following steps:
Bis-diazotization: The bis(2-aminophenyl) disulfide is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). wikipedia.org This converts both primary amino groups into diazonium salt groups.
Azidation: The resulting bis-diazonium salt solution is then reacted in situ with a source of azide ions, typically sodium azide (NaN₃). This leads to the displacement of the diazonium groups by azido (B1232118) groups, yielding the final product, this compound. youtube.comwikipedia.org
An alternative one-pot synthesis has been developed for aryl azides, where diazotization is performed using p-toluenesulfonic acid (p-TsOH) followed by azidation, a method noted for producing clean products without the need for metal catalysts. youtube.com
Table 1: Representative Conditions for Diazotization-Azidation of Aromatic Amines
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Aromatic Amine | 1. NaNO₂, H₂SO₄ (conc.) 2. NaN₃ | Water, 0–5 °C | Aryl Azide | wikipedia.org |
| Arenediazonium Tosylate | NaN₃ | Water, Room Temperature | Aryl Azide | youtube.com |
Synthesis from 2-Azidobenzenesulfenamide Intermediates
Another synthetic pathway proceeds through the formation of a 2-azidobenzenesulfenamide intermediate. organic-chemistry.org Sulfenamides are compounds containing a nitrogen-sulfur bond and can serve as precursors to disulfides.
The synthesis of the intermediate, 2-azidobenzenesulfenamide, can be achieved through established methods. organic-chemistry.org The subsequent conversion of the sulfenamide (B3320178) to the disulfide is the critical step. N-Trifluoroacetyl arenesulfenamides have been shown to be effective precursors for generating unsymmetrical disulfides through reaction with thiols. nih.govtandfonline.com This reactivity highlights the potential for the S-N bond to undergo cleavage and form a new S-S bond.
A plausible route to the symmetrical this compound would involve the reaction of a 2-azidobenzenesulfenamide with a suitable sulfur-based nucleophile, such as 2-azidothiophenol. This could potentially occur via a phosphine-mediated pathway, as sulfenamides have been identified as intermediates in the conversion of S-nitrosothiols to disulfides under such conditions. organic-chemistry.org
Exploitation of Silver Salts in Disulfide Formation
The use of heavy metal salts, particularly silver salts, represents another established, albeit less common, method in disulfide synthesis. This approach typically involves the formation of a silver thiolate intermediate from a thiol precursor. Silver(I) ions are known to react with thiols to form silver thiolates (R-S-Ag), which are often insoluble and can be isolated as stable solids. Current time information in Bangalore, IN.
For the synthesis of this compound, the strategy would involve two main steps:
Thiolate Formation: The precursor, 2-azidothiophenol, is reacted with a silver salt, such as silver nitrate (B79036) (AgNO₃), in a suitable solvent. This results in the precipitation of silver 2-azidothiolate.
Oxidative Coupling: The isolated silver thiolate is then subjected to oxidation. Reagents like iodine (I₂) can be used to induce the oxidative coupling of the thiolate, forming the S-S bond of this compound and silver iodide (AgI) as a byproduct.
This method leverages the high affinity of silver for sulfur to facilitate the formation of the disulfide linkage.
Contemporary and Environmentally Benign Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop methods that are more efficient, use less hazardous materials, and are environmentally sustainable. nih.govorgsyn.org These principles have been successfully applied to the synthesis of disulfides.
Green Chemistry Principles in Disulfide Synthesis
Green approaches to disulfide synthesis focus on replacing hazardous solvents and reagents with more benign alternatives. Key strategies include the use of water as a solvent, the application of mild, recyclable oxidants, and the use of catalysts that can operate under ambient conditions. nih.govorgsyn.org
Several green methods for the oxidation of thiols to disulfides have been reported:
Copper-Catalyzed Coupling: A simple and efficient protocol using copper catalysts allows for the coupling of aryl halides with elemental sulfur in water, yielding a variety of disulfides in moderate to excellent yields.
Ascorbic Acid Catalysis: A practical and inexpensive method uses ascorbic acid (Vitamin C) as a catalyst for the efficient oxidation of various thiols to disulfides at room temperature in water, offering short reaction times and high yields.
Iodine in Water: Using iodine as the oxidant in water represents a green and recyclable process for disulfide synthesis. nih.govorgsyn.org
A notable example of a green synthetic protocol for disulfides involves using water as the solvent and iodine as a recyclable oxidant. nih.govorgsyn.org This method avoids costly and polluting conventional techniques.
Table 2: Green Synthesis of Disulfides using Iodine in Water
| Substrate | Oxidant System | Solvent | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Thiol-ethanol | I₂ / H₂O₂ (for recycling) | Water | Ambient Temperature | 99% conversion, 98% yield | nih.govorgsyn.org |
| Various Thiol Substrates | I₂ / H₂O₂ (for recycling) | Water | Ambient Temperature | >95% conversion | nih.govorgsyn.org |
Compound Index
Catalytic Oxidative Coupling of Thiols to Disulfides
The oxidation of thiols is a fundamental and widely used method for the synthesis of disulfides. This transformation can be facilitated by a variety of catalytic systems.
Transition metals are effective catalysts for the formation of carbon-sulfur bonds, including the synthesis of aryl sulfides and disulfides. nih.govnih.govresearchgate.net While thiols and their derivatives can sometimes deactivate metal catalysts through strong coordination, numerous catalytic systems have been developed that can withstand this and efficiently promote the desired coupling reactions. nih.govnih.govresearchgate.net
Copper-catalyzed reactions are particularly noteworthy for disulfide synthesis. organic-chemistry.org For example, copper can catalyze the coupling of aryl iodides with thioglycolic acid as a sulfur source to produce diaryl disulfides. organic-chemistry.org Additionally, copper-catalyzed electrophilic persulfuration reactions provide a route to unsymmetrical disulfides. organic-chemistry.org Cobalt-based catalysts, derived from metal-organic frameworks (MOFs), have also been shown to be effective for the aerobic oxidative coupling of thiols, proceeding through a disulfide intermediate. rsc.org
| Metal Catalyst | Reactants | Product | Key Features |
| Copper | Aryl iodides, Thioglycolic acid | Diaryl disulfides | Uses a readily available sulfur source. organic-chemistry.org |
| Copper | Aryl boronic acids, β-keto esters, thiols | Unsymmetrical disulfides | Simple and practical conditions. organic-chemistry.org |
| Cobalt (from MOF) | Thiols | Disulfides | Heterogeneous catalyst, allows for aerobic oxidation. rsc.org |
| Palladium | Aryl halides, Thiols/Disulfides | Aryl sulfides | Well-developed for C-S bond formation. nih.govresearchgate.net |
| Nickel | Aryl iodides, Disulfides | Aryl sulfides | Can insert into disulfide bonds. nih.gov |
In recent years, there has been a growing interest in metal-free catalytic systems to avoid potential metal contamination in the final products. Organocatalysis and photoinitiated methods offer green and efficient alternatives for thiol oxidation. odu.edu
Photochemical methods, utilizing light to initiate reactions, provide a mild and environmentally friendly approach to disulfide synthesis. rsc.org For instance, the aerobic oxidation of thiols to disulfides can be achieved using phenylglyoxylic acid as a photoinitiator under irradiation from common household bulbs. rsc.org This method is notable for its use of metal-free conditions and air as the oxidant.
Organocatalysts, such as 2,3-Dihydro-2,2,2-triphenylphenanthro[9,10-d]-1,3,2-λ5-oxazaphosphole, have been shown to effectively catalyze the oxidation of thiols to disulfides using molecular oxygen as the oxidant. rsc.org Another approach involves the use of Bobbitt's salt for the chemoselective oxidation of thiols, which can be performed in environmentally benign solvents like water and alcohol. odu.edu These methods often exhibit high chemoselectivity, allowing for the oxidation of thiols in the presence of other sensitive functional groups. odu.edu
| Method | Catalyst/Initiator | Key Features |
| Photochemical Oxidation | Phenylglyoxylic acid | Metal-free, uses air as oxidant, mild conditions. rsc.orgresearchgate.net |
| Organocatalysis | 2,3-Dihydro-2,2,2-triphenylphenanthro[9,10-d]-1,3,2-λ5-oxazaphosphole | Uses molecular oxygen as oxidant. rsc.org |
| Organocatalysis | Bobbitt's salt | High chemoselectivity, environmentally benign solvents. odu.edu |
Reductive Coupling Strategies for Disulfide Linkages
An alternative to the oxidative coupling of thiols is the reductive coupling of sulfur-containing compounds that are in a higher oxidation state, such as sulfonyl chlorides. This approach provides a valuable synthetic route to disulfides, particularly for unsymmetrical derivatives.
A notable example is the triphenylphosphine (B44618) (PPh3)-mediated reductive coupling of thiophenols with aryl sulfonyl chlorides. rsc.orgrsc.org This method is advantageous as it proceeds under mild, catalyst- and base-free conditions, and tolerates a wide range of functional groups. rsc.orgrsc.org The reaction is believed to occur through a nucleophilic substitution pathway. rsc.org This strategy allows for the synthesis of unsymmetrical aryl disulfides from readily available and inexpensive starting materials in good to excellent yields. rsc.orgrsc.org Furthermore, the direct reductive self-coupling of arylsulfonyl hydrazides mediated by N-iodosuccinimide (NIS) and PPh3 also yields symmetric diaryl disulfides. researchgate.net Another method involves the photochemical radical coupling of sulfenyl chlorides, which can be performed without any catalyst or additives under LED irradiation to produce both symmetrical and unsymmetrical disulfides. nih.gov
| Reactants | Reagent/Conditions | Product | Key Features |
| Thiophenols, Aryl sulfonyl chlorides | PPh₃ | Unsymmetrical aryl disulfides | Mild, catalyst- and base-free. rsc.orgrsc.org |
| Arylsulfonyl hydrazides | NIS/PPh₃ | Symmetrical diaryl disulfides | Catalyst- and base-free. researchgate.net |
| Sulfenyl chlorides | LED irradiation | Symmetrical and unsymmetrical disulfides | Catalyst- and additive-free. nih.gov |
| Thiols, Disulfides | H₂O₂/ZrCl₄ | Sulfonyl chlorides | Rapid, high-yielding conversion. organic-chemistry.org |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives often involves the introduction of functional groups onto the aromatic ring either before or after the formation of the disulfide linkage. The methods described above for the synthesis of the parent compound are generally applicable to substituted precursors.
For example, the synthesis of various substituted quinolines often starts from 2-azidobenzaldehyde (B97285) derivatives. mdpi.com These precursors can undergo condensation and cyclization reactions to build the quinoline (B57606) core. mdpi.com Similarly, the synthesis of other substituted heterocyclic systems, such as 2,3-dihydro-1,4-dioxino[2,3-b]pyridines, can be achieved from appropriately substituted starting materials. nih.gov The synthesis of substituted aziridines can also be accomplished through stereospecific photodenitrogenation of triazolines, which are formed from the cycloaddition of aryl azides with alkenes. researchgate.net The functional group tolerance of many of the disulfide-forming reactions, such as the PPh3-mediated reductive coupling, allows for the direct use of substituted thiophenols and sulfonyl chlorides. rsc.org
Reactivity Profiles and Mechanistic Investigations of 2 Azidophenyl Disulfide
Azide (B81097) Reactivity Pathways
The azide group of 2-azidophenyl disulfide is central to its utility in chemical synthesis and modification, primarily through two distinct types of reactions: the generation of highly reactive nitrene intermediates and participation in 1,3-dipolar cycloadditions.
Thermal and Photochemical Generation of Nitrene Intermediates
Organic azides, including this compound, can undergo decomposition upon heating or irradiation with light to extrude molecular nitrogen (N₂) and form a highly reactive nitrene intermediate. rsc.orgscispace.com This process is a fundamental step that opens up a variety of subsequent chemical transformations. rsc.orgresearchgate.net The decomposition can proceed through different mechanisms depending on the conditions. Thermal decomposition, which typically begins at temperatures above 600 K for simple azides, can occur via a spin-allowed pathway to produce a singlet nitrene or a spin-forbidden pathway involving intersystem crossing to yield a triplet nitrene. scispace.comresearchgate.net Photochemical decomposition also generates the nitrene, and the resulting spin state can be influenced by the experimental setup. wikipedia.org
The general transformation is as follows:
Ar-N₃ + (Heat or Light) → Ar-N + N₂
Where Ar-N₃ is the aryl azide and Ar-N is the resulting aryl nitrene.
Upon formation, the aryl nitrene exists in one of two electronic spin states: a singlet state or a triplet state. aakash.ac.in The triplet state is typically the ground state for most simple nitrenes and is thermodynamically more stable. wikipedia.orgaakash.ac.in The singlet state is a higher-energy species. wikipedia.org
Singlet Nitrene : This state has a pair of electrons in a nonbonding sp² orbital and a vacant p orbital. aakash.ac.in It is often the initial product of decomposition from a diamagnetic azide precursor. wikipedia.org
Triplet Nitrene : This state has two unpaired electrons with parallel spins, each occupying a different nonbonding orbital (one sp² and one p orbital). aakash.ac.in
The energy difference between the singlet and triplet states for phenylnitrene is approximately 14.9 kcal/mol. purdue.edu Despite the triplet state being more stable, the singlet state can be formed first and then relax to the triplet state through intersystem crossing (ISC). wikipedia.orgpurdue.edu The rate of this interconversion can be very fast and is influenced by factors such as the structure of the nitrene and the presence of π-donating groups, which can stabilize the singlet state. purdue.edu The reactivity of the two states differs significantly; for instance, singlet nitrenes can add to double bonds in a stereospecific manner, whereas triplet nitrenes react more like diradicals. aakash.ac.in
Table 1: Comparison of Singlet and Triplet Nitrene States
| Feature | Singlet Nitrene | Triplet Nitrene |
| Electron Configuration | Paired electrons in one orbital, one vacant orbital aakash.ac.in | Two unpaired electrons in different orbitals aakash.ac.in |
| Relative Energy | Higher energy state wikipedia.org | Lower energy (ground) state wikipedia.org |
| Initial Formation | Often the direct product from azide decomposition wikipedia.org | Formed via intersystem crossing from the singlet state wikipedia.org |
| Reactivity | Stereospecific additions to alkenes aakash.ac.in | Stepwise, radical-like reactions wikipedia.org |
Once the 2-azidophenyl nitrene is generated, its proximity to the disulfide bridge allows for unique intramolecular reactions. Aryl nitrenes are known to undergo complex rearrangements, including ring expansion and ring-opening reactions. wikipedia.orgacs.org In the case of this compound, the nitrene can react intramolecularly with the electron-rich disulfide group. Such reactions often proceed through electrophilic aromatic substitution-type mechanisms or concerted additions, leading to the formation of new heterocyclic structures. rsc.org For example, the nitrene can attack one of the sulfur atoms, potentially leading to cyclized products like phenothiazines or other sulfur- and nitrogen-containing heterocycles, a common pathway for ortho-substituted aryl nitrenes.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azide group of this compound can participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.orgresearchgate.netnih.gov This class of reactions is valued for its high efficiency, selectivity, and biocompatibility. researchgate.netresearchgate.net The most prominent of these is the reaction between an azide and an alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful method for forming a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide. nih.govrsc.org This reaction is significantly accelerated compared to the uncatalyzed thermal version and proceeds with high regioselectivity, yielding exclusively the 1,4-isomer. organic-chemistry.orgnih.gov The reaction is robust, tolerates a wide range of functional groups, and can often be performed in aqueous conditions. organic-chemistry.orgacs.org The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. acs.orgnih.gov
The general CuAAC reaction is as follows:
R₁-N₃ + R₂-C≡CH + [Cu(I) catalyst] → 1,4-disubstituted 1,2,3-triazole
Various copper(I) sources can be used, or copper(I) can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. nih.gov
An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn This reaction avoids the use of a potentially toxic metal catalyst, making it highly suitable for applications in biological systems. nih.gov SPAAC utilizes a strained cyclooctyne, where the ring strain provides the driving force for the cycloaddition with an azide. magtech.com.cn The reaction proceeds efficiently at ambient temperatures without a catalyst. nih.gov The reactivity of SPAAC depends heavily on the structure of the cyclooctyne; for example, modifications like adding fluorine atoms (e.g., DIFO) or fusing aromatic rings (e.g., DIBO) can significantly increase the reaction rate. nih.govnih.gov
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires Copper(I) nih.govrsc.org | Catalyst-free magtech.com.cn |
| Alkyne Substrate | Terminal alkynes organic-chemistry.org | Strained cycloalkynes (e.g., cyclooctynes) magtech.com.cnnih.gov |
| Regioselectivity | High (yields 1,4-disubstituted triazole) organic-chemistry.orgnih.gov | Yields a mixture of regioisomers, but often one predominates |
| Biocompatibility | Potentially limited by copper toxicity nih.gov | High, widely used in living systems nih.gov |
| Driving Force | Catalysis by copper(I) acetylide formation acs.org | Release of ring strain from the cycloalkyne magtech.com.cn |
Staudinger Reaction and Subsequent Transformations
The Staudinger reaction provides a mild and efficient method for the reduction of organic azides to primary amines through the formation of an iminophosphorane (or aza-ylide) intermediate. organic-chemistry.org For this compound, treatment with a tertiary phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), initiates the reaction. The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. researchgate.net This is followed by the loss of dinitrogen (N₂) through a four-membered cyclic transition state, yielding the corresponding iminophosphorane. organic-chemistry.org
The resulting iminophosphorane is a versatile intermediate. nih.gov In the presence of water, it readily undergoes hydrolysis to produce the corresponding primary amine, bis(2-aminophenyl) disulfide, and triphenylphosphine oxide. researchgate.net The formation of the very stable phosphorus-oxygen double bond in the phosphine oxide byproduct provides a strong thermodynamic driving force for this hydrolysis step. organic-chemistry.org
Beyond simple reduction to the amine, the iminophosphorane derived from this compound can be trapped or participate in subsequent transformations. One of the most significant of these is the aza-Wittig reaction, where the iminophosphorane reacts with carbonyl compounds to form imines. nih.gov While specific studies on the intramolecular aza-Wittig reaction of the iminophosphorane from this compound are not extensively detailed, the potential for cyclization exists. The phosphorus ylide could, under specific conditions, interact with the adjacent disulfide bond, potentially leading to novel heterocyclic structures, though this pathway is less common than hydrolysis or intermolecular reactions. In studies on polyazides, it has been shown that triphenylphosphine reacts selectively with the most electron-deficient azide group, suggesting a predictable reactivity for substrates like this compound. researchgate.net
Table 1: General Scheme of the Staudinger Reaction
| Step | Reactants | Intermediate/Product | Byproduct |
| 1 | This compound, Triphenylphosphine | Iminophosphorane | N₂ |
| 2 (Hydrolysis) | Iminophosphorane, Water | bis(2-aminophenyl) disulfide | Triphenylphosphine oxide |
Nucleophilic Substitution Reactions Involving the Azide Moiety
While the azide group is well-known for its own nucleophilic character (e.g., in SN2 reactions with alkyl halides), it can also function as a leaving group (nucleofuge) in nucleophilic aromatic substitution (SNA_r) reactions under certain conditions. For this to occur, the aromatic ring must be sufficiently activated by electron-withdrawing groups. In the context of this compound, the disulfide moiety itself can influence the electronic properties of the aromatic ring.
Research on related heterocyclic systems has shown that an azido (B1232118) group can be displaced by various nucleophiles. nih.gov For instance, in 5-arylthio-tetrazolo[1,5-c]quinazolines, which exist in tautomeric equilibrium with 2-arylthio-4-azido-quinazolines, the azido group undergoes facile substitution with amines, alcohols, and thiols. nih.gov The electron-withdrawing character of the fused tetrazole ring system is crucial for activating the C-N₃ bond toward nucleophilic attack. nih.gov While this compound lacks such a strongly activating fused ring, the principle demonstrates that C(aryl)-N₃ bond cleavage is achievable. The viability of nucleophilic substitution directly on this compound would depend on the nucleophile's strength and the reaction conditions, with stronger nucleophiles being required in the absence of potent activating groups.
Intramolecular Annulations and Cyclizations
The ortho-disposition of the azide and disulfide functionalities in this compound creates a platform for intramolecular reactions, leading to the formation of sulfur-nitrogen containing heterocycles. These transformations can be initiated by thermal or photochemical means, which typically convert the azide into a highly reactive nitrene intermediate. This nitrene can then react with the adjacent disulfide bridge.
A related and well-documented transformation is the reductive cyclization of bis(2-aminophenyl) disulfide, the product of the Staudinger reduction of this compound. This compound can be converted into 2-unsubstituted benzothiazole (B30560) derivatives in the presence of CO₂ and a reducing agent like ammonia (B1221849) borane (B79455) (BH₃NH₃). rsc.orgnih.gov The mechanism involves the cleavage of the S-S bond by the reducing agent to form 2-aminothiophenol (B119425), which then undergoes intramolecular cyclization. rsc.orgnih.gov
For this compound itself, thermolysis is expected to generate a nitrene that can cyclize onto the disulfide. This type of reaction is known for other ortho-substituted aryl azides, such as the cyclization of o-azidobiphenyls to form carbazoles. researchgate.net The attack of the nitrene on the disulfide could lead to the formation of a benzo[d] rsc.orgnih.govCurrent time information in Bangalore, IN.dithiazole ring system, a unique heteroaromatic functionality. researchgate.net Such intramolecular cyclizations of bifunctional molecules, like azido-isocyanides, are known to produce complex heterocyclic systems without the need for metal catalysts. nih.gov
Disulfide Reactivity Pathways
The disulfide bond is a key functional group that plays a central role in the redox chemistry of this compound. It can be readily cleaved or participate in exchange reactions, making it a dynamic component of the molecule's reactivity. libretexts.org
Redox Chemistry of the Disulfide Bond
The interconversion between a disulfide and its corresponding thiols is a fundamental redox process. libretexts.org The disulfide form represents the oxidized state, while the two thiol groups represent the reduced state. libretexts.org The redox potential of a disulfide bond is a measure of its tendency to be reduced and is a critical parameter in its chemical and biological function. For dithiothreitol (B142953) (DTT), a common reducing agent, the standard redox potential is -0.33 V at pH 7. iris-biotech.debroadpharm.com The redox potential of disulfide bonds in proteins can vary significantly, influencing whether they play a structural or functional (catalytic) role. nih.gov
Thiol-disulfide exchange is a ubiquitous reaction in which a thiolate anion attacks a disulfide bond. nih.gov The reaction proceeds via a classic SN2-type nucleophilic substitution mechanism. nih.gov A deprotonated thiol (thiolate) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bridge in this compound. This attack results in the cleavage of the S-S bond and the formation of a mixed disulfide intermediate, while the other sulfur atom is released as a new thiolate. iris-biotech.de This process is reversible and is the basis for disulfide bond rearrangement and reduction in many systems, including protein folding. nih.gov The rate and equilibrium of the exchange are influenced by the redox potentials of the participating thiols and disulfides, as well as the pH of the medium, which affects the concentration of the reactive thiolate species.
The disulfide bond of this compound can be completely reduced to yield two molecules of the corresponding thiolate, 2-azidothiophenolate. This transformation is typically achieved using an excess of a reducing agent like dithiothreitol (DTT). interchim.frwikipedia.org The reduction with DTT is highly efficient and proceeds through two sequential thiol-disulfide exchange reactions. wikipedia.org
Table 2: Properties of Dithiothreitol (DTT) as a Reducing Agent
| Property | Value/Description | Reference(s) |
| Common Name | DTT, Cleland's Reagent | iris-biotech.debroadpharm.com |
| Redox Potential (pH 7) | -0.33 V | iris-biotech.debroadpharm.comwikipedia.org |
| Mechanism | Two-step thiol-disulfide exchange | wikipedia.org |
| Driving Force | Formation of a stable 6-membered cyclic oxidized DTT | iris-biotech.dewikipedia.org |
| Optimal pH Range | > 7 | wikipedia.org |
Oxidative Transformations of Disulfides
The disulfide bond, including that in this compound, is susceptible to oxidation, yielding a range of sulfur-oxygen species depending on the oxidant and reaction conditions. The oxidation typically proceeds in a stepwise manner. Mild oxidation of disulfides first produces thiosulfinates (R-S(O)-S-R), which are compounds containing one oxidized sulfur atom. wikipedia.org Further oxidation of the thiosulfinate leads to the formation of thiosulfonates (R-SO₂-S-R), where one sulfur atom is in a higher oxidation state. wikipedia.orguantwerpen.be
The conversion of disulfides to thiosulfinates can be achieved using various oxidizing agents, such as hydrogen peroxide, often in the presence of a catalyst. For instance, cyclic seleninate esters have been shown to catalyze the oxidation of various aryl and alkyl disulfides to their corresponding thiosulfinates using hydrogen peroxide. nih.gov The reaction is generally performed under mild conditions, which helps to suppress overoxidation to the thiosulfonate. nih.gov More forceful oxidation conditions can convert the disulfide directly to more highly oxidized products, ultimately leading to sulfonic acids (R-SO₃H). sci-hub.se
The oxidation of unsymmetrical disulfides can lead to a mixture of regioisomers, as the oxidant may attack either of the non-equivalent sulfur atoms. nih.gov In the case of aryl alkyl disulfides, oxidation tends to favor the alkyl-substituted sulfur atom. nih.gov For this compound, being a symmetrical diaryl disulfide, oxidation would yield a single thiosulfinate and subsequently a single thiosulfonate product.
Table 1: Products of Disulfide Oxidation
| Starting Material | Oxidizing Agent | Product(s) |
| Diaryl Disulfide (Ar-S-S-Ar) | Mild (e.g., H₂O₂, 1 eq.) | Thiosulfinate (Ar-S(O)-S-Ar) |
| Diaryl Disulfide (Ar-S-S-Ar) | Stronger/Excess | Thiosulfonate (Ar-SO₂-S-Ar) |
| Diaryl Disulfide (Ar-S-S-Ar) | Vigorous | Sulfonic Acid (Ar-SO₃H) |
Cleavage Reactions of the Disulfide Bond
The sulfur-sulfur bond in disulfides is a covalent linkage that can be cleaved through several mechanisms, primarily reduction and thiol-disulfide exchange. These reactions are fundamental in biochemistry for controlling protein structure and function and are widely used in synthetic chemistry. nih.govwikipedia.org
Reduction: The disulfide bond can be reduced to two corresponding thiol groups. libretexts.org This transformation is a cornerstone of protein chemistry, often employed to denature proteins by breaking the cysteine cross-links. libretexts.org Common reducing agents include:
Thiols: Reagents like dithiothreitol (DTT) and β-mercaptoethanol (β-ME) are frequently used. DTT is particularly efficient as it forms a stable intramolecular disulfide ring after reducing the target disulfide. libretexts.org Glutathione (B108866) (GSH) is the key biological reductant that maintains a reducing environment inside cells. libretexts.org
Phosphines: Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and water-soluble reducing agent that effectively cleaves disulfide bonds. researchgate.net The reaction with phosphines proceeds via a nucleophilic attack of the phosphorus on a sulfur atom, leading to the formation of a phosphine sulfide (B99878) and the two thiols. researchgate.netnih.gov
Metal Hydrides: Reagents like sodium borohydride (B1222165) can also reduce disulfides, although they are less selective than thiol or phosphine-based reductants.
Thiol-Disulfide Exchange: This is a common reaction where a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond (R'-S-S-R'). libretexts.orgnih.gov This results in the formation of a new, mixed disulfide (R-S-S-R') and the release of a new thiolate (R'S⁻). libretexts.orgnih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving a linear transition state of the three participating sulfur atoms. nih.govresearchgate.net This exchange is the principal way disulfide bonds are formed and rearranged in proteins, a process catalyzed by enzymes like protein disulfide isomerase (PDI). nih.govnih.gov In the context of this compound, reaction with a thiol R-SH would lead to the formation of 2-azidothiophenol and a mixed disulfide.
Table 2: Common Reagents for Disulfide Bond Cleavage
| Reagent Class | Example(s) | Mechanism | Products from this compound |
| Thiols | Dithiothreitol (DTT), Glutathione (GSH) | Thiol-Disulfide Exchange | 2-Azidothiophenol |
| Phosphines | Tris(2-carboxyethyl)phosphine (TCEP) | Nucleophilic Reduction | 2-Azidothiophenol |
| Enzymes | Thioredoxin (Trx), Glutaredoxin (Grx) | Enzymatic Reduction/Exchange | 2-Azidothiophenol |
Radical Chemistry Initiated by Disulfides
The disulfide bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or ultraviolet (UV) light, generating two thiyl radicals (RS•). mdpi.comnih.gov These highly reactive species can initiate a variety of chemical transformations. nih.gov
Once formed, the thiyl radicals derived from this compound can participate in several reaction pathways:
Hydrogen Atom Transfer (HAT): Thiyl radicals can abstract hydrogen atoms from suitable donors, a key step in many radical-mediated processes. In the disulfide-catalyzed photo-oxidation of allyl alcohols, for example, the thiyl radical abstracts an α-hydrogen from the alcohol to initiate the reaction sequence. nih.gov
Addition to Unsaturated Bonds: Thiyl radicals readily add to alkenes and alkynes. This addition is often reversible and forms the basis for disulfide-catalyzed E/Z isomerization of double bonds and anti-Markovnikov additions across them. nih.gov
Aerobic Oxidation: In the presence of oxygen, disulfide photolysis can catalyze the oxidative cleavage of olefins. nih.govnih.gov The proposed mechanism involves the thiyl radical adding to the olefin, followed by trapping with molecular oxygen to form a peroxyl radical, which then undergoes further reactions to yield carbonyl compounds. nih.gov
The photolysis of other azidophenyl-substituted radical compounds has been studied, indicating that the azide group can coexist with a radical center elsewhere in the molecule. nih.gov In the case of this compound, photolysis would likely generate the 2-azidophenylthiyl radical. The subsequent chemistry would depend on the reaction conditions and the presence of other reactive species.
Reactivity with Electrophiles and Nucleophiles at the Sulfur Centers
The sulfur atoms in the disulfide bond of this compound exhibit electrophilic character and are susceptible to attack by nucleophiles. This reactivity is central to the thiol-disulfide exchange reaction previously discussed (Section 3.2.2), where a thiolate anion is the nucleophile. libretexts.orgnih.gov
The general mechanism for nucleophilic attack on a disulfide bond is an SN2-type displacement. researchgate.net A nucleophile (Nu⁻) attacks one of the sulfur atoms, breaking the S-S bond and displacing the other sulfur atom as a thiolate leaving group.
Nu⁻ + R-S-S-R → Nu-S-R + R-S⁻
A variety of nucleophiles can react with disulfides:
Thiolates (RS⁻): Leads to thiol-disulfide exchange. nih.gov
Phosphines (R₃P): Leads to reduction of the disulfide to thiols, with the formation of a phosphine sulfide (R₃P=S). nih.gov
Cyanide (CN⁻): Can cleave the disulfide bond to form a thiocyanate (B1210189) (R-SCN) and a thiolate (RS⁻).
The sulfur atoms of a disulfide can also react with strong electrophiles. A classic example is the reaction with halogens like chlorine or bromine in what is known as the Zincke cleavage. This reaction oxidizes the disulfide and cleaves the S-S bond to form two equivalents of a sulfenyl halide (R-SX).
Interplay Between Azide and Disulfide Functionalities
The presence of both an azide (-N₃) and a disulfide (-S-S-) group on the same aromatic ring in this compound creates a platform for complex and potentially selective reactivity. The outcome of a reaction will depend on the reagents and conditions chosen, which can be tuned to target one group while leaving the other intact, or to engage both in a sequential or cascade process.
Cascade Reactions Involving Both Moieties
A cascade reaction (also known as a domino or tandem reaction) is a process where multiple bonds are formed in sequence in a single synthetic operation without isolating intermediates. wikipedia.org The bifunctional nature of this compound makes it an intriguing substrate for designing such reactions.
A plausible cascade sequence could be initiated by the selective transformation of one functional group to generate a reactive intermediate that subsequently reacts with the second group.
Example of a Potential Cascade Reaction:
Initiation: Selective reduction of the disulfide bond in this compound with a reagent like TCEP would generate two molecules of 2-azidothiophenol in situ.
Intramolecular Reaction: The newly formed thiophenol could then undergo an intramolecular reaction involving the adjacent azide group. For example, upon heating or photolysis, the azide could release N₂ to form a highly reactive nitrene intermediate. This nitrene could then be trapped by the neighboring thiol group, leading to the formation of a nitrogen- and sulfur-containing heterocyclic ring system, such as a derivative of benzothiazine. While there are reports of intramolecular cyclizations of other azido-aryl compounds, specific examples starting from 2-azidothiophenol are not extensively documented in the provided search results. nih.govresearchgate.net
Such cascade reactions are highly efficient as they build molecular complexity rapidly from a simple starting material in a single step, reducing waste and improving atom economy. wikipedia.org
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and energy changes associated with chemical transformations. For a multi-functional compound like this compound, understanding these aspects is crucial for predicting its behavior in various reaction environments.
One of the characteristic reactions of organic azides is the Staudinger ligation with phosphines. rsc.orgwikipedia.orgnih.govsigmaaldrich.com In this reaction, the nucleophilic phosphine attacks the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate, which then eliminates dinitrogen gas to produce an aza-ylide. wikipedia.org For many Staudinger reactions involving aryl azides, the initial bimolecular formation of the phosphazide is the rate-limiting step, leading to second-order kinetics. nih.gov
Table 1: Postulated Rate-Determining Steps for Reactions of this compound
| Reaction Type | Proposed Rate-Determining Step | Expected Kinetics |
| Staudinger Ligation | Nucleophilic attack of phosphine on the azide | Second-order |
| Thermal Decomposition | Unimolecular cleavage of the C-N bond | First-order |
| Reduction of Disulfide | Nucleophilic attack on a sulfur atom | Dependent on reductant |
This table is based on the general reactivity of aryl azides and disulfides, as specific experimental data for this compound is not available.
The disulfide bond can undergo reduction by various reagents, such as thiols or phosphines. In the case of reduction by phosphines, the initial nucleophilic attack of the phosphorus atom on one of the sulfur atoms is often the rate-limiting step.
The activation energy (Ea) is the minimum energy required for a reaction to occur. It represents the energy barrier that reactants must overcome to transform into products. The activation energy profile provides a visual representation of the energy changes throughout a reaction, including transition states and intermediates.
For the thermal decomposition of aryl azides, the process typically involves the extrusion of nitrogen gas to form a highly reactive nitrene intermediate. The activation energies for the thermal decomposition of various aryl azides have been reported to be in the range of 38-40 kcal/mol. acs.org It is reasonable to assume that the thermal decomposition of this compound would have a similar activation energy barrier, primarily associated with the cleavage of the carbon-nitrogen bond of the azide group.
In the context of azide-alkyne cycloadditions , a common reaction for azides, the activation energy for the metal-free reaction has been found to be around 84 kJ/mol (approximately 20 kcal/mol). mdpi.com This value can be influenced by the electronic nature of the substituents on the azide.
Computational studies on the disulfide cross-linking reaction with hydrogen peroxide have shown the complexity of the activation barriers, which are dependent on the specific pathway and the pKa of the cysteine residues involved. xtalpi.com While not directly applicable to this compound, this highlights the intricate nature of disulfide reactivity.
Table 2: Estimated Activation Energies for Reactions of Aryl Azides
| Reaction | Typical Activation Energy (kcal/mol) | Source |
| Thermal Decomposition | 38-40 | acs.org |
| Metal-Free Azide-Alkyne Cycloaddition | ~20 | mdpi.com |
Note: These values are for related aryl azides and serve as an estimation, as specific experimental or computational data for this compound is not available in the searched literature.
Advanced Applications of 2 Azidophenyl Disulfide in Organic Synthesis and Chemical Biology
Building Blocks for Complex Heterocyclic Systems
The inherent reactivity of the azide (B81097) and disulfide functionalities within 2-azidophenyl disulfide makes it a powerful precursor for the synthesis of a diverse range of heterocyclic compounds. These nitrogen and sulfur-containing scaffolds are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules.
Benzothiazoles are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry. The synthesis of 2-substituted benzothiazoles can be achieved through the reaction of 2-aminothiophenol (B119425) with various reagents. While direct use of this compound for this transformation is less common, its reduction product, 2-aminothiophenol, is a key starting material. The disulfide bond in bis(2-aminophenyl) disulfide can be cleaved under reductive conditions, followed by cyclization with a suitable carbon source to yield the benzothiazole (B30560) core. For instance, a catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with carbon dioxide in the presence of ammonia (B1221849) borane (B79455) (BH3NH3) has been developed to synthesize 2-unsubstituted benzothiazole derivatives in good to excellent yields. nih.gov In this process, BH3NH3 serves a dual role by reducing both the disulfide bond and carbon dioxide. nih.gov
Furthermore, various synthetic strategies have been developed for the synthesis of 2-substituted benzothiazoles starting from 2-aminothiophenol, which can be generated in situ from its disulfide precursor. These methods include condensations with aldehydes, carboxylic acids, and other electrophiles under different catalytic conditions. organic-chemistry.orgmdpi.com For example, the reaction of 2-aminothiophenol with aldehydes can be promoted by catalysts like samarium triflate in an aqueous medium or iodine in DMF. organic-chemistry.org
Table 1: Selected Methods for Benzothiazole Synthesis from 2-Aminothiophenol Precursors
| Reactant | Catalyst/Reagent | Solvent | Key Features |
| Aldehydes | Samarium triflate | Water | Reusable catalyst, mild conditions. organic-chemistry.org |
| Aldehydes | Iodine | DMF | Efficient condensation. organic-chemistry.org |
| Aldehydes | H2O2/HCl | Ethanol | Excellent yields, short reaction time. mdpi.com |
| Carboxylic acids | (o-CF3PhO)3P | - | General and efficient method. organic-chemistry.org |
| o-Iodoanilines, K2S | - | DMSO | Three-component reaction for 2-unsubstituted benzothiazoles. organic-chemistry.org |
This table is for illustrative purposes and highlights general strategies that can be applied using 2-aminothiophenol derived from this compound.
The azide functionality of this compound is a key reactive handle for the construction of triazole-containing heterocycles via cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles. By incorporating an alkyne-containing moiety into a suitable aromatic or heteroaromatic precursor, subsequent CuAAC with an azide, such as one derived from this compound, can lead to the formation of triazole-fused systems. nih.govrsc.org
Recent research has focused on developing novel methodologies for synthesizing complex polyheterocyclic compounds that embed the 1,2,3-triazole core. nih.gov For example, palladium-catalyzed intramolecular C-H activation strategies have been employed to construct triazole-fused quinolines and azepinoindoles. nih.gov The synthesis of the necessary triazole precursors often involves a CuAAC reaction. nih.gov The versatility of this approach allows for the incorporation of a wide range of functional groups, leading to a diverse library of triazole-fused heterocyclic scaffolds with potential applications in medicinal chemistry. nih.govrsc.orgelsevierpure.com
While direct application of this compound in the generation of indole (B1671886) and indolidene intermediates is not extensively documented, the azide functionality is a precursor to reactive nitrene intermediates upon thermolysis or photolysis. These nitrenes can undergo various C-H insertion or cyclization reactions to form nitrogen-containing heterocycles. The decomposition of related aryl azides, such as 2-(4-azidophenyl)benzazoles, in strong acids like trifluoromethanesulfonic acid has been shown to generate reactive π-carbocations that can lead to the formation of complex biphenyl (B1667301) structures. rsc.org This highlights the potential of the azide group to initiate complex bond-forming cascades.
The aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. wikipedia.orglookchemmall.comresearchgate.net This reaction involves the in situ formation of an iminophosphorane from an organic azide and a phosphine (B1218219), typically triphenylphosphine (B44618), through the Staudinger reaction. chem-station.comresearchgate.net The resulting iminophosphorane can then react with an intramolecular carbonyl group to form a cyclic imine, which can be a key intermediate in the synthesis of various nitrogen heterocycles. wikipedia.orgresearchgate.net
The use of 2-azidobenzoyl derivatives, which can be conceptually linked to this compound through functional group transformations, in intramolecular aza-Wittig reactions provides a versatile route to fused heterocyclic systems like quinazolinones and benzodiazepines. lookchemmall.com For example, the acylation of α-amino esters with 2-azidobenzoyl chloride, followed by treatment with a phosphine, triggers a tandem Staudinger/intramolecular aza-Wittig reaction to yield 1,4-benzodiazepin-5-ones. lookchemmall.com The mild and neutral conditions of the aza-Wittig reaction make it a highly valuable method in the total synthesis of complex natural products. lookchemmall.comresearchgate.net
Table 2: Examples of Heterocycles Synthesized via Intramolecular Aza-Wittig Reactions
| Starting Material Precursor | Resulting Heterocycle | Key Features |
| 2-Azidobenzoyl derivatives of α-amino esters | 1,4-Benzodiazepin-5-ones | Tandem Staudinger/intramolecular aza-Wittig reaction. lookchemmall.com |
| Azide-containing carbonyl compounds | Cyclic imines | Versatile intermediates for alkaloid synthesis. wikipedia.orglookchemmall.com |
| o-Azidoaryl aldehydes/ketones | Fused N-heterocycles | Intramolecular cyclization. researchgate.net |
Precursors for Chemical Probes and Bioconjugation Reagents
The dual functionality of this compound also makes it an attractive scaffold for the development of chemical probes and bioconjugation reagents. The disulfide bond can be cleaved by specific biological thiols, while the azide group allows for attachment to other molecules via click chemistry.
Fluorescence turn-on probes are powerful tools for detecting specific analytes in biological systems with high sensitivity and spatiotemporal resolution. researchgate.net A common design strategy for such probes involves quenching a fluorophore's emission and then restoring it upon reaction with the target analyte. Disulfide bonds have been widely incorporated into fluorescent probes as a trigger for a "turn-on" response. nih.govnih.gov
The principle behind these probes is that the disulfide bond holds the probe in a non-fluorescent or weakly fluorescent state. Upon cleavage of the disulfide bond by a specific analyte, such as a biological thiol like glutathione (B108866) or thioredoxin, a conformational or electronic change occurs in the fluorophore, leading to a significant increase in fluorescence intensity. nih.govnih.govsci-hub.se While this compound itself is not a fluorophore, the concept of disulfide cleavage-induced fluorescence can be applied by attaching a fluorophore to a disulfide-containing quencher. The cleavage of the disulfide would then release the fluorophore from the quencher's influence. The azide group on the 2-azidophenyl moiety provides a convenient handle for conjugating such a system to a biomolecule of interest for targeted delivery.
Table 3: Principles of Disulfide-Based Fluorescence Turn-On Probes
| Probe State | Fluorescence | Mechanism |
| Intact Disulfide | Quenched ("Off") | Energy transfer or photoinduced electron transfer (PeT) from a quencher to the fluorophore. |
| Cleaved Disulfide | Emissive ("On") | Separation of the fluorophore from the quencher, restoring its native fluorescence. |
This approach has been successfully used to develop probes for various biological thiols, enabling the real-time imaging of their dynamics in living cells. nih.govnih.govsci-hub.se
Photoaffinity Labeling Applications in Chemical Biology
Photoaffinity labeling (PAL) is a powerful technique used to identify and map the interactions between small molecules and their protein targets within a complex biological system. nih.gov The strategy relies on a "photoprobe," a molecule that incorporates three key features: a pharmacophore that recognizes the target, a photoreactive group that can be activated by light to form a covalent bond with the target, and an enrichment handle (like biotin (B1667282) or an alkyne) for later purification and identification. nih.gov
The aryl azide group, such as the one present in this compound, is one of the most common photoreactive moieties used in PAL. nih.gov Aryl azides are generally stable in the dark, minimizing non-specific reactions. nih.gov Upon irradiation with UV light, the azide group loses a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then insert into a wide range of chemical bonds, including C-H and N-H bonds typically found in the amino acid residues of a protein, resulting in a stable, covalent cross-link between the probe and its target protein. nih.gov
This covalent trapping of what is often a transient, non-covalent interaction allows for the stringent purification of the protein-probe complex. nih.gov Following irradiation and cell lysis, the tagged proteins can be enriched and subsequently identified using mass spectrometry-based proteomics. nih.govnih.gov While direct studies employing this compound as a photoaffinity label are not extensively documented, its structure contains the essential photoreactive aryl azide. This suggests its potential as a bifunctional probe where the azido (B1232118) group serves as the photo-crosslinker and the disulfide bond could act as a secondary feature, for example, a cleavable linker for subsequent analysis.
Integration into Peptides and Proteins via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool for the precise chemical modification of peptides and proteins. cambridge.orgbachem.com This reaction is highly efficient, specific, and bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes. cambridge.orgnih.gov The core of this method involves the reaction between an azide and a terminal alkyne to form a stable triazole ring. nih.govnih.gov
A molecule like this compound offers a dual handle for such modifications. The azido group is a ready participant in click reactions. To integrate it into a peptide or protein, the biomolecule must first be functionalized with a terminal alkyne. This is typically achieved by incorporating an alkyne-bearing unnatural amino acid, such as homopropargylglycine (HPG), during solid-phase peptide synthesis or through recombinant protein expression. nih.gov Subsequently, this compound can be "clicked" onto the alkyne-modified peptide, introducing both the azidophenyl moiety and a disulfide bond. mdpi.com
The introduction of the disulfide bond provides an additional layer of functionality. Disulfide bridges are critical for the structural stability of many native proteins and peptides. researchgate.net By incorporating this compound, a new disulfide linkage can be formed, which could be used for:
Peptide Cyclization: Intramolecular reaction between a thiol on the peptide and the disulfide can create cyclic peptides, which often have enhanced stability and bioavailability. bachem.combachem.com
Redox-Responsive Conjugates: The disulfide bond can be cleaved under reducing conditions, such as those found inside cells due to high concentrations of glutathione. This allows for the creation of drug-delivery systems where a payload attached via the disulfide is released specifically in a reducing intracellular environment.
Dimerization: Two peptide chains, each containing a free thiol, could be linked together through the disulfide exchange with this compound.
The triazole ring formed by the click reaction is not merely a linker; it is a stable, aromatic, and hydrolysis-resistant mimic of the peptide amide bond, which can influence the secondary structure of the peptide. mdpi.com This combination of a stable click-generated linkage and a cleavable disulfide bond makes this compound a versatile building block for creating complex and functional peptide-based constructs. bachem.com
Role in Functional Polymer and Materials Science
The dual reactivity of this compound positions it as a valuable monomer or cross-linker in the synthesis of advanced functional polymers and materials. The azide and disulfide groups provide orthogonal handles for polymer construction and functionalization.
The disulfide bond is a dynamic covalent bond, meaning it can be reversibly formed and broken under specific stimuli, particularly redox conditions. researchgate.net This property is central to the design of "smart" materials. Polymers cross-linked with disulfide bonds can be degraded on demand in a reducing environment. This has been exploited in the development of:
Redox-Responsive Drug Delivery Systems: Nanoparticles or hydrogels made from disulfide-containing polymers can encapsulate therapeutic agents. These materials remain stable in the bloodstream but disassemble inside cells where the concentration of reducing agents like glutathione is high, leading to targeted drug release. researchgate.net
Self-Healing Materials: Materials with disulfide linkages in their backbone or as cross-links can be designed to repair themselves. When a fracture occurs, the disulfide bonds may break, and can then be reformed upon application of a stimulus like heat or a change in pH, restoring the material's integrity. researchgate.net
Redox-Active Polymers for Energy Storage: Disulfide-based polymers have been investigated as cathode materials in lithium-sulfur batteries. The reversible cleavage and formation of the disulfide bond corresponds to the charge-discharge cycle of the battery. nih.gov
The azide group complements this functionality by allowing for modification using click chemistry. nih.gov For example, a linear polymer could be synthesized containing disulfide bonds in its backbone, and azide groups on its side chains. These azide groups can then be used to attach various functional molecules, such as fluorescent dyes for imaging, targeting ligands for biological applications, or other polymer chains to create graft copolymers, all without affecting the redox-sensitive disulfide backbone. nih.gov This modular approach allows for the creation of highly sophisticated materials with tailored properties for applications ranging from biomedicine to electronics. nih.gov
Ligand and Catalyst Design in Organometallic Chemistry
In organometallic chemistry, the design of ligands is crucial as they dictate the solubility, stability, and catalytic activity of the metal center. This compound possesses several features that make it an interesting scaffold for ligand and catalyst development.
The sulfur atoms of the disulfide bond can act as Lewis basic donor sites, coordinating to a variety of transition metals. Disulfides and the related thiyl radicals are known to participate in and catalyze various organic reactions, often under photochemical conditions. nih.gov For example, disulfides can catalyze the oxidative cleavage of olefins or the diboration of alkynes under photoirradiation. nih.gov
Furthermore, the azidophenyl group provides a powerful tool for catalyst immobilization or modification via click chemistry. A common challenge in homogeneous catalysis is the difficulty of separating the catalyst from the reaction products. By using this compound or a derivative as a ligand, the resulting metal complex can be readily "clicked" onto a solid support, such as a polymer resin or silica (B1680970) nanoparticles functionalized with alkyne groups. nih.gov This heterogenization of the catalyst facilitates its easy removal and recycling, a key principle of green chemistry.
The combination of metal-coordinating sulfur atoms and a versatile azide handle allows for the construction of modular catalyst systems. For instance, a metal complex could be formed first, and then clicked onto a larger supramolecular assembly, a dendrimer, or a porphyrin network, potentially altering its catalytic activity or selectivity through secondary interactions with the larger scaffold. nih.gov
Applications in Advanced Organic Methodologies and Total Synthesis
Bifunctional reagents are highly sought after in modern organic synthesis as they allow for the efficient and strategic construction of complex molecular architectures. pitt.edu this compound serves as a valuable building block, offering two distinct reactive sites—the azide and the disulfide—that can be addressed with orthogonal chemical transformations. researchgate.net This dual functionality is advantageous in multi-step total synthesis and the development of new synthetic methodologies. nih.gov
The azide group is a versatile precursor for various nitrogen-containing functional groups. Beyond its use in click chemistry, it can be reduced to an amine, undergo the Staudinger ligation to form an amide, or participate in cycloadditions to generate heterocycles. researchgate.netsioc-journal.cn
The disulfide linkage provides another axis of reactivity. It is most commonly cleaved under mild reducing conditions (e.g., using dithiothreitol (B142953), DTT) to yield two thiol groups. This transformation is highly specific and does not interfere with a wide range of other functional groups. This disulfide-thiol switch is a cornerstone of many protection strategies and bioconjugation techniques. researchgate.net
In the context of total synthesis, particularly of complex peptides or natural products containing disulfide bridges, a building block like this compound could be used to:
Introduce a key disulfide bond at a late stage of the synthesis.
Serve as a temporary linker to hold two parts of a molecule together during a key synthetic step, after which the linker is cleaved reductively.
Employ the azide as a "masked" amine. The azide can be carried through multiple synthetic steps where a free amine would be reactive, and then reduced to the amine at the desired moment.
This ability to perform selective transformations on either the azide or the disulfide part of the molecule without affecting the other allows for more convergent and efficient synthetic routes, minimizing the need for extensive protecting group manipulations. pitt.edu
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Azidophenyl disulfide, and how can purity be validated?
Methodological Answer:
Synthesis typically involves the oxidation of 2-azidothiophenol under controlled conditions. Thiol-disulfide exchange or air oxidation in polar aprotic solvents (e.g., DMSO) is commonly employed. Post-synthesis, purity validation requires:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
- NMR Spectroscopy (¹H/¹³C) to verify structural integrity, focusing on aromatic proton shifts and azide group signals (~2100 cm⁻¹ in FTIR).
- HPLC-PDA for quantifying residual reactants.
Safety protocols must address azide instability (e.g., avoid shock, heat) and use inert atmospheres during synthesis .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor azide absorption bands (λ ~270 nm).
- FTIR : Confirm disulfide (S–S, ~500 cm⁻¹) and azide (–N₃, ~2100 cm⁻¹) groups.
- LC-HRMS : Detect trace impurities and validate disulfide connectivity via non-reducing peptide mapping .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles (e.g., S–S bond ~2.03 Å) and confirm azide-phenyl planarity .
Advanced: How do intermolecular hydrogen bonds influence the stability and reactivity of this compound in solid-state applications?
Methodological Answer:
X-ray crystallography reveals hydrogen-bonded dimers (N–H···O/S interactions) that stabilize crystal packing . To assess stability:
- Perform thermal gravimetric analysis (TGA) under nitrogen to quantify decomposition thresholds.
- Compare solubility profiles in aprotic vs. protic solvents to evaluate hydrogen-bond disruption.
- Use DFT calculations (e.g., B3LYP/6-31G*) to model interaction energies and predict reactivity in catalytic or photochemical applications .
Advanced: How can disulfide bond connectivity and azide group orientation be resolved when crystallographic data conflicts with computational models?
Methodological Answer:
- Multi-Method Validation : Cross-reference X-ray data with solid-state NMR (¹³C CP/MAS) to resolve torsional angles.
- DFT Optimization : Compare experimental bond lengths/angles (e.g., C–C–N–N dihedral angles) with computational models (e.g., Gaussian 16) .
- Dynamic Light Scattering (DLS) : Probe solution-phase conformational changes that may differ from solid-state structures.
Advanced: What protocols mitigate risks of disulfide bond scrambling during LC-MS analysis of this compound derivatives?
Methodological Answer:
- Non-Reducing Buffers : Use alkylating agents (e.g., iodoacetamide) to block free thiols.
- Low-Temperature LC-MS : Operate at 4°C to minimize thermal scrambling.
- Post-Column Reduction : Compare reduced/non-reduced spectra to identify scrambled products .
- Software Tools : Apply pLink-SS or SlinkS for disulfide bond assignment in complex mixtures .
Advanced: How can researchers reconcile contradictory data on the photolytic behavior of this compound across studies?
Methodological Answer:
- Controlled Irradiation Experiments : Standardize light sources (wavelength, intensity) and solvent systems (e.g., degassed vs. aerated).
- Transient Absorption Spectroscopy : Track intermediates (e.g., thiyl radicals) with nanosecond resolution.
- Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., trace metal catalysts, oxygen levels) .
Advanced: What computational approaches predict the electronic properties of this compound for optoelectronic applications?
Methodological Answer:
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra and excited-state dynamics (e.g., charge transfer states).
- Frontier Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to assess redox activity.
- Molecular Dynamics (MD) : Model solvent effects on azide-disulfide conformational flexibility .
Advanced: How should researchers design experiments to assess the biological compatibility of this compound in protein conjugation studies?
Methodological Answer:
- Thiol-Disulfide Exchange Assays : Monitor kinetics under physiological pH/temperature.
- Circular Dichroism (CD) : Verify protein structural integrity post-conjugation.
- Cytotoxicity Screening : Use in vitro models (e.g., HEK293 cells) with LC₅₀ quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
